3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-11,14-15H,3,12-13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGBHCUZNFTHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class of compounds, which have garnered attention for their potential therapeutic applications in various diseases, particularly cancer and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.5 g/mol. The structure features a complex arrangement that includes ethoxy and thiazole moieties, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O2S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2034616-47-0 |
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole show significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated moderate inhibition of cell growth in kidney cancer cell lines. Specific IC50 values were recorded in studies involving pancreatic ductal adenocarcinoma (PDAC) cells, showcasing its potential as an anticancer agent .
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways crucial for cancer cell proliferation and survival. This includes modulation of apoptosis-related proteins and inhibition of migration in cancer cells .
Antitubercular Activity
Another area of interest is the antitubercular properties exhibited by related compounds:
- Activity Against Mycobacterium tuberculosis : Some derivatives showed promising results with IC50 values indicating effective inhibition against M. tuberculosis without significant toxicity to human lung fibroblasts . This suggests potential for development as a treatment for tuberculosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy :
- Antitubercular Activity Assessment :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazothiazole and Pyrazole Motifs
Several compounds share structural similarities with the target molecule, particularly in their heterocyclic frameworks (Table 1).
Key Observations :
- Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with the trifluoromethylphenoxy group in ND-12025, which enhances metabolic stability and target affinity .
- Scaffold Flexibility : Unlike Dasatinib’s rigid pyrimidine-thiazole system, the target compound’s imidazothiazole-phenyl linker may allow conformational adaptability for diverse target interactions .
- Receptor Specificity : Fluorophenyl groups in NTS1 ligands () enhance receptor binding, suggesting that the ethoxyphenyl group in the target compound could similarly fine-tune selectivity .
Critical Analysis of Structural and Functional Divergence
- Electron-Withdrawing vs.
- Heterocyclic Rigidity : The imidazothiazole system in the target compound is less planar than Dasatinib’s pyrimidine-thiazole core, possibly affecting kinase active-site penetration .
- Synthetic Complexity : The target compound’s multi-step synthesis (inferred from and ) may limit scalability compared to simpler triazole-thiazole derivatives .
Vorbereitungsmethoden
Cyclocondensation of α-Haloketones with 2-Aminothiazoles
The imidazo[2,1-b]thiazole scaffold is synthesized via a one-pot cyclocondensation reaction. A representative protocol involves reacting 2-aminothiazole derivatives with α-bromoacetophenone derivatives in refluxing ethanol (Scheme 1).
Mechanistic Insights :
-
Nucleophilic attack by the thiazole’s amino group on the α-carbon of the bromoketone.
-
Intramolecular cyclization via elimination of HBr to form the six-membered imidazo[2,1-b]thiazole ring.
Optimization Notes :
-
Solvent : Ethanol or methyl ethyl ketone (MEK) at reflux (78–82°C).
-
Catalyst : Triethylamine (10 mol%) accelerates dehydrohalogenation.
Preparation of the Pyrazole-Carboxylic Acid (Fragment B)
Knorr Pyrazole Synthesis
Ethyl 5-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate is synthesized via:
-
Claisen condensation : 4-ethoxyacetophenone reacts with diethyl oxalate in THF using potassium tert-butoxide.
-
Cyclization : The resulting 1,3-diketoester reacts with methylhydrazine in ethanol (Scheme 2).
Reaction Conditions :
-
Temperature : 0°C → room temperature for Claisen condensation.
-
Hydrazine : Methylhydrazine (1.2 equiv) in ethanol under reflux (12 h).
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using LiOH in THF/H₂O (3:1) at 60°C for 6 h.
Amide Bond Formation Between Fragments A and B
Carbodiimide-Mediated Coupling
Fragment B (pyrazole-carboxylic acid) is activated with HOBt/EDC·HCl and coupled to 2-(imidazo[2,1-b]thiazol-6-yl)aniline (Fragment A) in DMF (Scheme 3).
Critical Parameters :
-
Stoichiometry : 1.2 equiv of EDC·HCl and HOBt.
-
Temperature : 0°C → room temperature (24 h).
-
Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:2).
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide coupling | 72 | ≥98 | High selectivity, mild conditions | Requires anhydrous conditions |
| Mixed anhydride | 65 | 95 | Cost-effective reagents | Sensitive to moisture |
| Reductive amination | 58 | 92 | Single-step coupling | Requires high-pressure hydrogenation |
Scale-Up Challenges and Process Optimization
Solvent Selection for Industrial Production
Q & A
Q. Key reaction parameters :
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Non-polar solvents (THF) favor selectivity .
- Catalysts : Pd(PPh₃)₄ for coupling reactions (yield: 60-75%) .
- Temperature : Elevated temperatures (80-100°C) accelerate imidazothiazole cyclization but risk decomposition .
Q. Table 1: Yield optimization via solvent selection
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd(OAc)₂ | 80 | 68 |
| THF | Pd(PPh₃)₄ | 60 | 72 |
| Toluene | None (thermal) | 110 | 55 |
Q. Table 2: Key NMR assignments
| Proton Environment | δ (ppm) | Carbon Type | δ (ppm) |
|---|---|---|---|
| Imidazothiazole C-H | 7.9–8.1 | Aromatic C | 120–135 |
| Pyrazole CH₃ | 2.5 | Aliphatic C | 25–30 |
| Amide CONH | 10.2 | Carbonyl C | 165 |
Q. Table 3: SAR of key analogs
| Compound Modification | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | 12.3 ± 1.2 | 8.5 |
| 4-Fluorophenyl | 9.8 ± 0.9 | 5.2 |
| 4-CF₃-phenyl | 7.1 ± 0.5 | 3.1 |
Q. Protocol :
Incubate compound (1–100 µM) with target enzyme/cells for 24–48 hrs.
Measure fluorescence/absorbance and calculate % inhibition vs. controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
